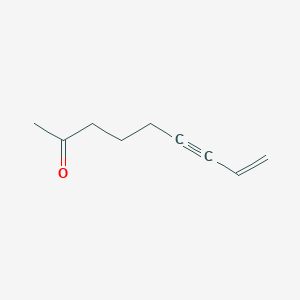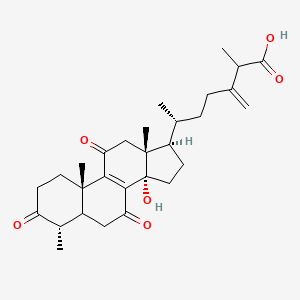![molecular formula C19H34N2 B14253155 4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] CAS No. 402565-19-9](/img/structure/B14253155.png)
4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge, with each piperidine ring further substituted with a prop-2-en-1-yl group. The molecular formula of this compound is C19H34N2, and it has a molecular weight of 290.49 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] typically involves the reaction of 1,3-dibromopropane with 1-(prop-2-en-1-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2CO3,DMF,Δ4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, leading to changes in ion channel activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-pyridyl)propane: A similar compound with pyridine rings instead of piperidine rings.
4,4’-Trimethylenedipyridine: Another related compound with pyridine rings and a similar propane-1,3-diyl bridge.
Uniqueness
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is unique due to the presence of piperidine rings and prop-2-en-1-yl substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
402565-19-9 |
|---|---|
Molecular Formula |
C19H34N2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-prop-2-enyl-4-[3-(1-prop-2-enylpiperidin-4-yl)propyl]piperidine |
InChI |
InChI=1S/C19H34N2/c1-3-12-20-14-8-18(9-15-20)6-5-7-19-10-16-21(13-4-2)17-11-19/h3-4,18-19H,1-2,5-17H2 |
InChI Key |
KRDNLYKQHYISFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC(CC1)CCCC2CCN(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


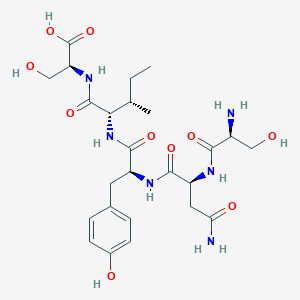
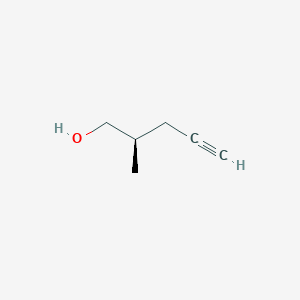
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
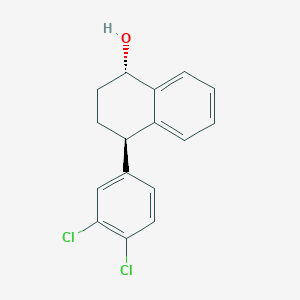
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
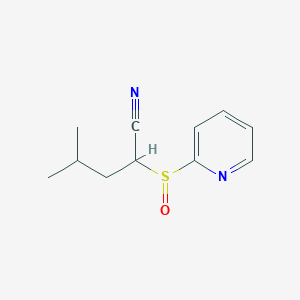

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
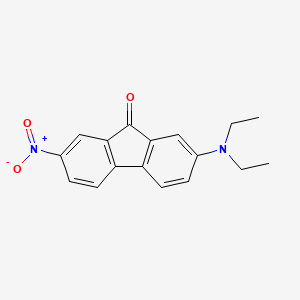
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
